molecular formula C11H10N2O B1621478 2-[1-(1H-imidazol-1-yl)vinyl]phenol CAS No. 74204-47-0

2-[1-(1H-imidazol-1-yl)vinyl]phenol

Cat. No.: B1621478
CAS No.: 74204-47-0
M. Wt: 186.21 g/mol
InChI Key: AHQLCEQBXIBHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Imidazole-Containing Heterocyclic Systems

Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This fundamental scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many biologically active molecules. Its presence in 2-[1-(1H-imidazol-1-yl)vinyl]phenol is expected to impart some of these desirable properties, potentially rendering the compound a candidate for various therapeutic applications, such as antifungal agents, similar to other imidazole derivatives. researchgate.netnih.gov

Significance of Vinylphenol Scaffolds in Modern Organic Synthesis and Materials Science

Vinylphenols, also known as hydroxystyrenes, are valuable monomers in polymer chemistry and versatile building blocks in organic synthesis. The vinyl group is susceptible to a variety of chemical transformations, including polymerization and addition reactions, allowing for the creation of a diverse array of functional materials. The phenolic hydroxyl group provides another site for chemical modification and can also influence the electronic properties of the vinyl group. In the context of this compound, the vinylphenol backbone offers a platform for developing novel polymers and functional materials with tailored properties.

Overview of Principal Research Trajectories for this compound

While dedicated academic research articles on this compound are not abundant, its inclusion in patent literature points towards several potential research directions. nih.gov The primary focus appears to be in the realm of medicinal chemistry, where compounds containing both imidazole and phenol (B47542) motifs are explored for their therapeutic potential. The structural alerts within the molecule suggest possible applications as enzyme inhibitors or receptor modulators. Furthermore, the polymerizable vinyl group opens up avenues in materials science for the development of functional polymers with potential applications in electronics or as specialized coatings.

Historical Development and Emerging Trends in the Study of this compound

The study of this compound is intrinsically linked to the broader historical development of imidazole-based compounds. The initial synthesis and investigation of such molecules were likely driven by the search for new pharmaceuticals. The appearance of this specific compound in chemical supplier catalogs and patent filings indicates a more recent interest. Emerging trends suggest a shift towards exploring the multifunctionality of such molecules, leveraging both the biological activity of the imidazole-phenol core and the reactive potential of the vinyl group for creating advanced materials.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the following interactive table. The data is compiled from various chemical databases. nih.gov

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem nih.gov
Molecular Weight 186.21 g/mol PubChem nih.gov
CAS Number 74204-47-0PubChem nih.gov
IUPAC Name 2-(1-(1H-imidazol-1-yl)ethenyl)phenolPubChem nih.gov
Canonical SMILES C=C(C1=CC=CC=C1O)N2C=CN=C2PubChem nih.gov
InChI Key AHQLCEQBXIBHHO-UHFFFAOYSA-NPubChem nih.gov
Appearance Not specified (likely solid)-
Solubility >27.9 [ug/mL] (at pH 7.4)PubChem nih.gov
XLogP3 1.8PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-imidazol-1-ylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLCEQBXIBHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384459
Record name 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74204-47-0
Record name 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for the Preparation of 2 1 1h Imidazol 1 Yl Vinyl Phenol

Retrosynthetic Analysis of the 2-[1-(1H-imidazol-1-yl)vinyl]phenol Molecular Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections can be envisioned at the C-N bond between the vinyl group and the imidazole (B134444) ring, and the C-C bond of the vinyl group itself.

A key disconnection breaks the bond between the imidazole nitrogen and the vinyl carbon. This suggests a synthetic approach where an imidazole nucleophile attacks a suitable electrophilic vinyl synthon already attached to the phenol (B47542) ring. globalresearchonline.net This leads to precursors such as a 2-(1-halo-vinyl)phenol or a similar derivative with a good leaving group on the vinyl carbon.

Another significant retrosynthetic step involves the formation of the vinyl C-C bond. researchgate.net This disconnection points towards a reaction between a phenolic precursor bearing a carbonyl group (an aldehyde or ketone) at the ortho position and a reagent capable of introducing the vinyl functionality. This strategy is commonly employed in the synthesis of vinylphenols. researchgate.net

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be proposed. These routes can be broadly categorized based on the key bond-forming reactions.

Approaches Involving Imidazole Nucleophilic Substitution Reactions

This strategy hinges on the nucleophilic character of the imidazole ring. researchgate.net A plausible synthetic route would involve the reaction of imidazole with a 2-(1-substituted-vinyl)phenol derivative. The substituent on the vinyl group must be a good leaving group, such as a halide.

For instance, the synthesis could start from 2-hydroxyacetophenone (B1195853). This precursor can be converted to a vinyl halide, for example, 2-(1-chlorovinyl)phenol, through various established methods. Subsequent reaction with imidazole, likely in the presence of a base to deprotonate the imidazole and enhance its nucleophilicity, would yield the target compound.

A similar approach could involve the in-situ generation of a vinyl cation from a suitable precursor, which is then trapped by the imidazole nucleophile. researchgate.net However, controlling the regioselectivity and preventing side reactions in such a process can be challenging.

Strategies Utilizing Substituted Phenolic Precursors

The synthesis of various vinylphenols often starts from readily available substituted phenolic compounds. prepchem.comprepchem.comprepchem.com One of the most common methods is the Knoevenagel condensation of a hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. researchgate.net

In the context of this compound, this strategy would require a more complex starting material or a multi-step sequence. A hypothetical route could involve the synthesis of an imidazolyl-substituted acetic acid derivative, which would then be reacted with 2-hydroxybenzaldehyde. However, the synthesis of such a reagent and the subsequent reaction conditions would need careful optimization.

Another approach involves the dehydration of a corresponding alcohol. For example, the synthesis of 1-vinylimidazole (B27976) from 1-(2-hydroxyethyl)imidazole has been reported. researchgate.net A similar strategy could be envisioned for the target molecule, starting from 2-[1-(1H-imidazol-1-yl)ethyl]phenol. This precursor could potentially be synthesized by reacting 2-hydroxyacetophenone with imidazole followed by reduction of the ketone.

Vinyl C-C Bond Formation Methodologies in this compound Synthesis

The formation of the vinyl C-C bond is a critical step in many synthetic strategies. vanderbilt.edu Besides the aforementioned Knoevenagel condensation, other powerful C-C bond-forming reactions could be employed.

One such method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In this case, 2-hydroxybenzaldehyde could be reacted with an imidazolylmethylphosphonium ylide. The synthesis of the required ylide would be a key challenge in this approach.

Catalytic Transformations in the Synthesis of this compound

Catalysis, particularly transition metal catalysis, offers efficient and selective methods for forming C-C and C-N bonds, which are central to the synthesis of the target molecule. mdpi.comrsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com Several types of these reactions could be adapted for the synthesis of this compound.

For instance, a Heck reaction could be employed to couple a vinylimidazole derivative with a protected 2-halophenol. google.com Alternatively, a Suzuki or Stille coupling could be used to react a vinylboronic acid or vinylstannane derivative of imidazole with a 2-halophenol. google.comnih.gov However, the synthesis and stability of the required vinylimidazole organometallic species would need to be considered.

Another powerful strategy is the direct C-H vinylation of phenols. While challenging, this approach would be highly atom-economical. It would involve the direct coupling of a vinylimidazole derivative with phenol, catalyzed by a transition metal complex.

A plausible route could also involve the Ullmann condensation, which is used for the formation of C-N bonds. google.com This could potentially be used to couple imidazole with a 2-vinylphenol derivative bearing a suitable leaving group.

The table below summarizes some of the potential synthetic strategies discussed.

Strategy Key Reaction Potential Starting Materials Notes
Imidazole Nucleophilic SubstitutionNucleophilic attack of imidazole on a vinyl electrophile2-hydroxyacetophenone, ImidazoleRequires conversion of the ketone to a vinyl halide or other suitable electrophile.
Knoevenagel CondensationCondensation of an aldehyde with an active methylene compound2-hydroxybenzaldehyde, Imidazolylacetic acid derivativeSynthesis of the imidazolylacetic acid derivative might be complex.
Wittig ReactionReaction of an aldehyde with a phosphonium ylide2-hydroxybenzaldehyde, Imidazolylmethylphosphonium ylidePreparation of the specific ylide is a key step.
Heck CouplingPalladium-catalyzed coupling of a vinyl halide and an alkeneProtected 2-halophenol, VinylimidazoleRequires protection of the phenolic hydroxyl group.
Suzuki CouplingPalladium-catalyzed coupling of a boronic acid and a halideProtected 2-halophenol, Vinylimidazoleboronic acidSynthesis of the vinylimidazoleboronic acid is necessary.

Organocatalytic Pathways for this compound Assembly

The direct organocatalytic synthesis of this compound is an area of growing interest, aiming to replace traditional metal-based catalysts with more environmentally benign alternatives. While specific organocatalytic routes for this exact molecule are not extensively documented, the synthesis can be envisioned through the coupling of a 2-hydroxyphenyl vinyl precursor with imidazole, catalyzed by organic molecules.

One potential organocatalytic approach involves the use of imidazole itself or its derivatives as a catalyst. Imidazole and certain imidazole-bearing molecules have been shown to possess catalytic activities in various reactions, including hydrolysis. nih.govrsc.org This intrinsic catalytic nature could be harnessed for the autoinceptive synthesis or for promoting the key bond-forming steps. For instance, the Knoevenagel condensation to form the vinyl scaffold from 2-hydroxybenzaldehyde and an activated methylene compound can be catalyzed by secondary amines like piperidine, which is a well-established organocatalytic method. prepchem.comwikipedia.org

Furthermore, the development of organocatalysts for multicomponent reactions offers a promising avenue. Imidazole has been successfully employed as an organocatalyst for the diversity-oriented synthesis of functionalized heterocycles and carbocycles. rsc.org Such strategies could potentially be adapted to a one-pot synthesis of the target molecule from simple precursors.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, improving atom economy, and employing sustainable methodologies.

Solvent-Free and Aqueous Media Syntheses

The use of solvent-free conditions or aqueous media represents a significant step towards greener chemical synthesis. Research has demonstrated the feasibility of synthesizing various imidazole derivatives and vinylphenols under these conditions.

For instance, the synthesis of 2,4-disubstituted-1H-imidazoles has been achieved under catalyst-free conditions in solvents like DMSO and even water, although with varying yields. nih.gov Microwave-assisted, solvent-free synthesis of imidazole derivatives through epoxide ring opening has also been reported, offering rapid and efficient reactions. mdpi.com Similarly, the polymerization of N-vinylimidazole has been successfully conducted in aqueous solutions. researchgate.net The hydrolysis of imidazole-2-ylidenes has also been studied in predominantly aqueous environments. nih.gov

The synthesis of vinylphenols, a key structural component of the target molecule, has also been explored in greener media. Catalyst-free decarboxylation of hydroxycinnamic acids to produce vinylphenols can be performed in DMF, and the impact of other solvents, including water, has been investigated. prepchem.comresearchgate.net

These examples highlight the potential for developing a synthesis of this compound that minimizes or eliminates the use of hazardous organic solvents.

Atom Economy and Sustainable Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. primescholars.com

For the synthesis of this compound, addition and cycloaddition reactions would be highly atom-economical. For example, a hypothetical direct addition of imidazole to a 2-ethynylphenol (B1266645) precursor would, in theory, have 100% atom economy.

Sustainable methodologies for the synthesis of the building blocks of the target molecule are also being developed. Biocatalytic routes to vinylphenols, for example, offer a highly sustainable and atom-economical alternative to traditional chemical methods. nih.gov The use of diaryliodonium salts for the arylation of imidazoles has been explored as a method with high atom economy. rsc.org

The table below illustrates the concept of atom economy with a hypothetical reaction for the synthesis of a related N-vinylimidazole.

Reactant 1 (Imidazole)Reactant 2 (Vinyl Bromide)Desired Product (N-Vinylimidazole)By-product (HBr)% Atom Economy
Formula C3H4N2C2H3BrC5H6N2HBr
Molar Mass 68.08 g/mol 106.95 g/mol 94.11 g/mol 80.91 g/mol

This is a simplified, hypothetical example. Actual atom economy would depend on the specific reagents and reaction type.

Optimization of Reaction Conditions and Isolation Techniques for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In related syntheses of N-vinylimidazoles via palladium-catalyzed cross-coupling, optimization of the catalyst system (e.g., Pd(OAc)2 with a suitable ligand like racBINAP) and the base (e.g., Cs2CO3) is crucial. mdpi.com Iron-catalyzed N-vinylation of imidazoles with vinyl chlorides has also been reported, offering a more economical and environmentally benign alternative to palladium. researchgate.net

The choice of solvent can significantly impact the reaction outcome. While solvent-free and aqueous conditions are desirable from a green chemistry perspective, solvents like toluene (B28343) or THF are often used in transition-metal-catalyzed reactions. mdpi.comorgsyn.org The effect of various solvents on the synthesis of vinylphenols has been studied, with DMF showing good results in some cases. prepchem.comresearchgate.net

Reaction temperature and time are also critical parameters to be optimized. For instance, in the synthesis of 2,4-disubstituted imidazoles, heating at 80 °C for 8 hours was found to be optimal. nih.gov Microwave-assisted synthesis can significantly reduce reaction times. mdpi.com

Once the reaction is complete, efficient isolation and purification techniques are necessary to obtain the pure product. Typical work-up procedures involve quenching the reaction, extraction with a suitable organic solvent, and purification by column chromatography or crystallization. nih.govorgsyn.org The choice of solvents for extraction and purification must also be considered from a green chemistry standpoint.

The table below summarizes some of the reaction conditions that have been optimized for the synthesis of related imidazole and vinylphenol compounds.

Reaction TypeCatalystSolventTemperatureYieldReference
N-Vinylation of ImidazolePd(OAc)2/racBINAPTolueneRefluxModerate mdpi.com
Decarboxylation of 4-Hydroxycinnamic AcidNoneDMF150 °C97% mdpi.com
Synthesis of 2,4-Disubstituted ImidazolesNoneAcetonitrile80 °C89% nih.gov
Synthesis of 2,4-Disubstituted ImidazolesK2CO3Aqueous THFReflux96% orgsyn.org

Chemical Reactivity and Detailed Reaction Mechanisms of 2 1 1h Imidazol 1 Yl Vinyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Moiety

The phenolic portion of 2-[1-(1H-imidazol-1-yl)vinyl]phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. wikipedia.orgbyjus.com This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. wikipedia.orgbyjus.com

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO2) onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. byjus.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, can lead to the substitution of hydrogen atoms with halogen atoms on the ring. byjus.com Due to the activating effect of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions, which involve the introduction of alkyl or acyl groups, are also possible on the activated phenolic ring. wikipedia.org

The directing effect of the substituents already present on the benzene ring will influence the regioselectivity of these reactions. The hydroxyl group is a strong ortho, para-director, while the 1-(1H-imidazol-1-yl)vinyl group's influence will depend on its electronic properties.

Nucleophilic Additions and Substitutions Involving the Vinyl Group

The vinyl group in this compound presents a site for nucleophilic attack. The double bond is electron-rich and can be susceptible to addition reactions. The presence of the imidazole (B134444) ring connected to the vinyl group can influence its reactivity.

One important reaction type is the Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govacs.org While the vinyl group in this specific molecule is not directly conjugated to a carbonyl, its electronic nature can be influenced by the adjacent aromatic ring and the imidazole moiety, potentially allowing for Michael-type additions under certain conditions. For instance, o-quinone methides, which can be formed from related phenolic structures, are known to act as acceptors in Michael additions. nih.gov

Furthermore, the vinyl group can participate in other addition reactions, such as:

Halogenation: The addition of halogens (e.g., Br2) across the double bond can occur. nih.gov

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) can also take place, following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions.

Hydration: The addition of water across the double bond, typically acid-catalyzed, can lead to the formation of an alcohol.

The vinyl group can also be involved in cross-coupling reactions. For example, vinyl-imidazoles can undergo palladium-catalyzed oxidative Heck cross-coupling reactions with boronic acids. researchgate.net Additionally, copper-catalyzed reductive coupling of vinyl heteroarenes with carbonyl compounds has been demonstrated. nih.gov

Reactions at the Imidazole Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms with distinct chemical properties. nih.gov The N-1 nitrogen is part of the vinyl linkage, while the N-3 nitrogen has a lone pair of electrons and is more basic. nih.gov

Key reactions involving the imidazole nitrogens include:

Alkylation and Acylation: The N-3 nitrogen can be readily alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively. pharmaguideline.com

Protonation: The basic N-3 nitrogen can be protonated by acids to form imidazolium (B1220033) salts. pharmaguideline.com

Coordination with Metal Ions: The lone pair on the N-3 nitrogen makes it a good ligand for coordination with various metal ions. researchgate.net

The imidazole ring itself is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. nih.gov The position of substitution on the imidazole ring is influenced by the existing substituents.

Tautomerism and Isomerization Pathways

Tautomerism and isomerization are important aspects of the chemistry of this compound, influencing its structure and reactivity.

While this compound is presented in its enol form (a hydroxyl group attached to a double bond), the potential for keto-enol tautomerism exists. orgoreview.comfiveable.me This involves the migration of a proton and the shifting of a double bond to form a keto tautomer. orgoreview.comfiveable.me

In many simple cases, the keto form is more stable and predominates at equilibrium. orgoreview.com However, for certain molecules, such as those with β-dicarbonyl functionalities or those where the enol form is stabilized by intramolecular hydrogen bonding or conjugation, the enol form can be significantly populated or even favored. orgoreview.comyoutube.com In the case of this compound, the enol form is part of an aromatic phenol (B47542) ring, which provides significant stabilization. Conversion to a keto form would disrupt this aromaticity, making the enol form the overwhelmingly favored tautomer under normal conditions.

Excited-state intramolecular proton transfer (ESIPT) is a related phenomenon observed in some similar phenolic imidazole derivatives, where photoexcitation can lead to a transient keto-like species. rsc.org

Proton transfer is a fundamental process in the chemistry of this molecule. Intramolecular proton transfer can occur between the phenolic hydroxyl group and the N-3 nitrogen of the imidazole ring. nih.gov This can lead to the formation of a zwitterionic tautomer. The extent of this proton transfer is influenced by the solvent and the electronic nature of substituents on the molecule. nih.gov

Studies on related phenol-imidazole systems have shown that the strength of the intramolecular hydrogen bond between the phenolic proton and the imidazole nitrogen is a key factor in these dynamics. nih.gov Concerted proton-electron transfer (CPET) processes have also been observed in the oxidation of such compounds. nih.gov

Acid-Base Properties and Protonation Equilibria

The presence of both an acidic phenolic hydroxyl group and a basic imidazole ring makes this compound an amphoteric compound. nih.gov

Acidity: The phenolic hydroxyl group can donate a proton, with a pKa value that is influenced by the presence of the imidazole-vinyl substituent. The pKa of imidazole acting as an acid is around 14.5. nih.gov

Basicity: The N-3 nitrogen of the imidazole ring is basic and can accept a proton. The pKa of the conjugate acid of imidazole is approximately 7. nih.gov

The protonation state of the molecule will therefore depend on the pH of the solution. At low pH, both the imidazole nitrogen and potentially the phenolic oxygen could be protonated. At mid-range pH, the imidazole nitrogen is likely to be protonated, while at high pH, the phenolic proton will be removed to form a phenoxide ion. The interplay of these equilibria is crucial for understanding the molecule's behavior in different chemical environments. The amphoteric nature of imidazole allows it to facilitate proton transport. acs.org

Redox Chemistry of this compound

The redox chemistry of this compound is not extensively documented in dedicated studies. However, its chemical structure, featuring a phenol group, an imidazole ring, and a vinyl linkage, suggests potential for electrochemical activity.

The phenolic moiety is known to undergo oxidation. Depending on the conditions, this can lead to the formation of a phenoxyl radical. The stability and subsequent reaction pathways of this radical would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule. The presence of the imidazole and vinyl groups could play a role in delocalizing the radical, thereby affecting its reactivity.

The imidazole ring itself can be subject to redox processes. While the aromatic imidazole ring is generally stable, it can participate in electron transfer reactions, particularly when coordinated to a metal center.

Furthermore, studies on structurally related compounds, such as 2-(1H-benzimidazol-2-yl)phenol, have shown that they can interact with biological molecules like DNA through electrochemical mechanisms. researchgate.net For instance, the interaction of a benzimidazole (B57391) derivative with DNA has been examined using differential pulse voltammetry, indicating that such compounds can be electrochemically active and their redox properties can be used to probe biological interactions. researchgate.net While this compound is structurally different, the presence of both phenolic and imidazole groups suggests that it may exhibit its own unique electrochemical behavior worthy of investigation. Research on imidazole-based ionic liquids also points to the electrochemical stability of the imidazole ring within certain potential windows. mdpi.com

Coordination Chemistry of this compound as a Ligand

The molecular architecture of this compound makes it a promising candidate as a ligand in coordination chemistry. The presence of multiple potential donor atoms allows for various binding modes to metal ions.

Metal-Ligand Interactions through Imidazole Nitrogen and Phenolic Oxygen

The most probable coordination mode for this compound involves the nitrogen atom of the imidazole ring and the oxygen atom of the phenolic hydroxyl group. This would allow the molecule to act as a bidentate chelating ligand, forming a stable ring structure with a coordinated metal ion.

This chelation is a common feature for ligands containing both phenolic and nitrogen-based heterocyclic moieties. rsc.orgresearchgate.netresearchgate.net Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion can form a strong coordinate bond with a metal center. Simultaneously, the lone pair of electrons on one of the imidazole nitrogen atoms can donate to the same metal center. This bidentate N,O-coordination is a well-established binding mode that often leads to the formation of stable metal complexes. rsc.orgresearchgate.net

Synthesis and Characterization of Transition Metal Complexes of this compound

While specific reports on the synthesis and characterization of transition metal complexes with this compound are scarce, the general procedures for creating complexes with similar phenol-imidazole ligands are well-established. rsc.orgresearchgate.netrsc.orgresearchgate.net

Typically, the synthesis would involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. rsc.orgresearchgate.net The reaction may be carried out at room temperature or with heating, and the resulting metal complex may precipitate from the solution or be isolated by evaporation of the solvent.

Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the phenolic oxygen and imidazole nitrogen. A shift in the stretching frequency of the C-N bond in the imidazole ring and the disappearance or shift of the O-H stretching band of the phenol would be indicative of coordination.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would provide detailed information about the structure of the ligand in the coordinated state.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insight into the coordination geometry around the metal ion.

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

The table below summarizes the expected characterization data based on analogous compounds.

TechniqueExpected Observations for Metal Complex Formation
IR Spectroscopy Shift in imidazole C=N and C-N stretching frequencies. Broad O-H band disappearance and shift in C-O stretching upon deprotonation and coordination.
¹H NMR (for diamagnetic complexes) Downfield or upfield shifts of the imidazole and phenyl protons upon coordination. Disappearance of the phenolic -OH proton signal.
UV-Vis Spectroscopy Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and shifts in the ligand's internal π-π* transitions.
Elemental Analysis Experimental percentages of C, H, N consistent with the proposed formula of the metal complex.

Catalytic Applications of this compound Metal Complexes

Although the catalytic applications of metal complexes derived from this compound have not been specifically reported, the catalytic activity of complexes with similar ligands provides a strong indication of their potential.

Metal complexes of 2-(imidazol-2-yl)phenol ligands have been successfully employed as catalysts in the chemical fixation of carbon dioxide. rsc.org Specifically, zinc, copper, nickel, cobalt, and lead complexes of these ligands have shown high efficiency in catalyzing the coupling reaction of CO₂ with epoxides to produce cyclic carbonates. rsc.org These reactions are of significant industrial interest as they represent a green chemistry approach to utilizing CO₂. The catalysts were shown to be recyclable with only minor loss in activity. rsc.org

Given these precedents, it is highly plausible that transition metal complexes of this compound could also exhibit catalytic activity in similar transformations. The electronic and steric properties imparted by the vinyl group might fine-tune the catalytic performance, potentially leading to enhanced activity or selectivity.

Furthermore, palladium complexes with imidazole-containing ligands have been investigated as pre-catalysts for C-H activation and functionalization reactions. nih.gov This opens another avenue for the potential application of palladium complexes of this compound in organic synthesis.

The potential catalytic applications are summarized in the table below.

Catalytic ReactionMetal Center (based on analogs)Potential Role of this compound ComplexReference (Analogous Systems)
CO₂ Fixation (Epoxide Coupling) Zn, Cu, Ni, Co, PbTo act as an efficient and recyclable catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org
C-H Activation/Functionalization PdTo serve as a pre-catalyst for the functionalization of organic molecules, such as the methoxylation of benzo[h]quinoline. nih.gov

Derivatives and Analogues of 2 1 1h Imidazol 1 Yl Vinyl Phenol: Structure Reactivity and Structure Function Relationships

Rational Design Principles for Novel 2-[1-(1H-imidazol-1-yl)vinyl]phenol Derivatives

The design of novel derivatives is a purpose-driven process, guided by the desired application. A primary strategy involves molecular hybridization, where the core scaffold is combined with other pharmacophoric groups to create new molecules with potentially synergistic or enhanced biological activities. For instance, the vinyl imidazole (B134444) moiety can be considered a valuable building block for designing new therapeutic agents through coupling reactions. mdpi.com

Another key principle is the optimization of structure-activity relationships (SAR). This involves synthesizing a series of analogues with systematic modifications to probe their interaction with biological targets. For example, in designing enzyme inhibitors, derivatives might be created to enhance binding affinity within an active site. nih.gov This process often involves introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein. researchgate.net Analysis of these interactions, often aided by computational modeling, helps to refine the design and improve potency. nih.gov

Furthermore, enantioselectivity is a critical design consideration, particularly for biologically active molecules. The synthesis of optically pure enantiomers can reveal significant differences in activity, as one stereoisomer may fit a biological target far more effectively than the other. researchgate.net Research has shown that for related imidazole-based compounds, one enantiomer can be orders of magnitude more active than its counterpart, highlighting the importance of controlling stereochemistry in the design process. researchgate.net

Synthetic Routes to Key Analogues of this compound

The synthesis of analogues can be systematically approached by modifying each of the three core components of the parent molecule.

The phenolic ring is amenable to several modifications. The hydroxyl group itself can be functionalized to alter properties like solubility and hydrogen-bonding capability. For example, it can undergo etherification reactions. A common method involves reacting the phenol (B47542) with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate. mdpi.com

Additionally, the aromatic ring can be substituted. The activating nature of the hydroxyl group directs electrophilic substitution primarily to the ortho and para positions. orientjchem.org This allows for the introduction of a wide range of functional groups, such as halogens, nitro groups, or alkyl chains, to fine-tune the electronic and steric properties of the molecule. An example of such a modification is the introduction of an ethynyl (B1212043) group, resulting in compounds like 2-ethynyl-5-(1H-imidazol-1-yl)phenol. sigmaaldrich.com

The imidazole ring offers multiple sites for modification. Alkyl or other substituents can be introduced onto the carbon atoms of the ring. For example, 2-methyl-1H-imidazole can be used as a starting material to yield analogues with a methyl group on the imidazole ring. sigmaaldrich.com More profound changes involve altering the electronics of the ring, such as by introducing a strongly electron-withdrawing nitro group, as seen in the synthesis of 2-nitro-1-vinyl-1H-imidazole. mdpi.com

Furthermore, the imidazole ring can be annulated with other rings. A significant modification is the fusion with a benzene (B151609) ring to form a benzimidazole (B57391) derivative. researchgate.netresearchgate.net A typical synthesis involves the condensation of o-phenylenediamine (B120857) with a 2-hydroxy-substituted aldehyde. researchgate.net This extends the aromatic system, significantly impacting the molecule's electronic and photophysical properties.

The vinyl linker is a key reactive center and its modification can dramatically alter the compound's chemical nature. One common alteration is the reduction of the double bond to form a more flexible ethyl linker. This can be achieved through catalytic hydrogenation or other reducing agents, leading to 2-[1-(1H-imidazol-1-yl)ethyl]phenol analogues. The precursor ketone for such a reduction can be formed by the condensation of 1H-imidazole with a substituted bromoacetophenone. researchgate.net

A more complex transformation involves replacing the vinyl group entirely. For instance, an adamantyl group can be introduced at this position. The synthesis proceeds through an intermediate o-quinone methide, formed by the dehydration of a 2-(2-hydroxyphenyl)-2-adamantanol precursor. This reactive intermediate then undergoes a Michael-type addition with imidazole to yield the final product, 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol. nih.gov

The table below summarizes various synthetic strategies for modifying the core structure of this compound.

Structural Component Modification Type Synthetic Strategy Example Precursors Reference
Phenolic Ring Etherification of -OHWilliamson ether synthesisPhenol, Benzyl bromide, K₂CO₃ mdpi.com
Ring SubstitutionElectrophilic Aromatic SubstitutionPhenol, Electrophile (e.g., Br₂) orientjchem.org
Imidazole Ring Annulation (Benzimidazole)Condensationo-phenylenediamine, 2-hydroxybenzaldehyde researchgate.net
Ring SubstitutionUse of substituted imidazole2-nitroimidazole, 1,2-dibromoethane mdpi.com
Vinyl Linker Reduction to EthylReduction of ketone precursor2-(1H-imidazol-1-yl)-1-phenylethanone, Ru-based catalyst researchgate.net
Replacement with AdamantylMichael addition to o-quinone methide2-(2-hydroxyphenyl)-2-adamantanol, Imidazole nih.gov

Impact of Structural Modifications on the Chemical Reactivity Profiles of this compound Analogues

Structural modifications directly influence the chemical reactivity and physical properties of the analogues.

Modifying the phenolic hydroxyl group , for example by converting it to an ether, removes its acidic proton. mdpi.com This eliminates its ability to act as a hydrogen bond donor and prevents the formation of phenoxide ions. Such a change can drastically alter solubility, membrane permeability, and interactions with biological targets.

Changes to the imidazole ring have a profound electronic impact. The introduction of an electron-withdrawing nitro group makes the ring more electrophilic and alters the basicity of the nitrogen atoms. mdpi.com Conversely, fusing a benzene ring to create a benzimidazole system extends the π-conjugation. researchgate.net This often results in new photophysical properties, such as fluorescence, and can lead to phenomena like excited-state intramolecular proton transfer (ESIPT), where a proton moves from the phenol to the imidazole nitrogen in the excited state. researchgate.net The nitrogen atoms in the imidazole ring are also known to participate in coordination reactions with metal ions. researchgate.net

Altering the vinyl linker fundamentally changes the molecule's reactivity profile. The vinyl group itself is a site for polymerization or addition reactions. Its reduction to an ethyl linker removes this reactivity and introduces a chiral center, allowing for stereospecific interactions. researchgate.net Replacing the vinyl group with a bulky, non-planar adamantyl moiety introduces significant steric hindrance and completely alters the synthetic pathway to its formation, relying on a reactive o-quinone methide intermediate. nih.gov The presence of this bulky group can influence how the molecule packs in a crystal lattice and its ability to fit into constrained spaces like enzyme active sites.

The following table outlines the impact of these modifications.

Modification Impact on Properties and Reactivity Reference
Phenolic -OH Etherification Loss of acidity; reduced H-bonding capability; altered solubility. mdpi.com
Benzimidazole Formation Extended π-conjugation; potential for fluorescence and ESIPT; increased rigidity. researchgate.netresearchgate.net
Nitro-substitution on Imidazole Increased electrophilicity of the ring; altered basicity of nitrogen atoms. mdpi.com
Vinyl Group Reduction Loss of alkene reactivity; creation of a chiral center; increased conformational flexibility. researchgate.net
Vinyl Group Replacement (Adamantyl) Introduction of significant steric bulk; altered molecular shape and packing. nih.gov

Computational Prediction of Derivative Properties and Reactivity

Modern computational chemistry provides powerful tools for predicting the properties of novel derivatives before they are synthesized, accelerating the design process. Machine learning models, particularly those based on graph neural networks (GNNs) and chemical language models (e.g., transformers), are increasingly used to predict a wide range of molecular properties. arxiv.org By inputting the structure of a designed analogue, often as a SMILES string, these models can predict properties like solubility, toxicity, and biological activity based on patterns learned from large datasets of known molecules. arxiv.org

Molecular modeling techniques, such as docking simulations, are also invaluable. These methods can predict how a designed analogue will bind to a specific biological target, like an enzyme's active site. nih.gov By calculating binding energies and visualizing the interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can gain a deep understanding of the structure-activity relationships. This allows for a more rational, structure-based design of new derivatives with improved potency and selectivity, as demonstrated in the design of novel xanthine (B1682287) oxidase inhibitors. nih.gov These computational approaches help to prioritize which candidate molecules are most promising for synthesis and experimental testing, saving significant time and resources.

Advanced Spectroscopic and Crystallographic Elucidation of 2 1 1h Imidazol 1 Yl Vinyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire covalent framework and infer stereochemical relationships.

The ¹H NMR spectrum of 2-[1-(1H-imidazol-1-yl)vinyl]phenol provides initial information on the number and environment of protons. The spectrum is expected to show distinct signals for the phenolic hydroxyl proton (a broad singlet, typically downfield), the aromatic protons of the phenol (B47542) ring (in the range of 6.5-8.0 ppm), the protons of the imidazole (B134444) ring (typically between 7.0 and 8.0 ppm), and the geminal protons of the vinyl group (appearing as distinct singlets or doublets in the 5.0-6.0 ppm region). chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements this by revealing the carbon skeleton. Key signals would include those for the phenolic carbon (C-OH, ~150-160 ppm), the aromatic carbons, the carbons of the imidazole ring (~115-140 ppm), and the sp² carbons of the vinyl group (~110-140 ppm). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is based on typical chemical shift values for similar functional groups and requires experimental verification.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenolic OH 9.0 - 10.0 (s, br) -
Vinyl CH₂ 5.2 (s), 5.8 (s) ~115
Vinyl C-Im - ~138
Imidazole H2 ~7.8 (s) ~137
Imidazole H4 ~7.2 (s) ~129
Imidazole H5 ~7.1 (s) ~118

While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques are essential to piece the puzzle together.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily show correlations between adjacent protons on the phenolic ring, confirming their substitution pattern. It would not show correlations for the vinyl protons if they are singlets, but would if they coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is a powerful tool for definitively assigning which proton signal corresponds to which carbon signal. For example, it would show a cross-peak connecting the signal for the imidazole H2 proton to the signal for the C2 carbon of the imidazole ring. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would be expected between:

The vinyl protons and the carbons of the imidazole and phenol rings, confirming the central connectivity.

The imidazole protons (H2, H4, H5) and the vinyl carbon (C-Im), confirming the attachment point of the imidazole ring.

The ortho-proton of the phenol ring and the vinyl carbon, confirming the position of the vinyl group on the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is vital for determining stereochemistry and conformation. A NOESY spectrum could show a spatial correlation between one of the vinyl protons and the ortho-proton of the phenol ring, providing information about the preferred rotational conformation around the C-C single bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. The molecular formula for this compound is C₁₁H₁₀N₂O. nih.gov Its calculated monoisotopic mass is 186.0793 g/mol . nih.gov

Analysis of the fragmentation pattern in the mass spectrum gives further structural confirmation. Upon ionization, the molecular ion [M]⁺ would be observed. Subsequent fragmentation would likely involve characteristic losses of the stable structural units. Expected fragmentation pathways include:

Loss of the imidazole moiety.

Cleavage of the vinyl group.

Loss of CO from the phenol ring.

For the related derivative 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the mass spectrum shows the molecular ion [M]⁺ at m/z 294, with a base peak at m/z 226, corresponding to the loss of the imidazole group, demonstrating this as a key fragmentation pathway. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching typically appears as sharp peaks around 3000-3100 cm⁻¹. The C=C stretching of the vinyl group and the aromatic rings would be found in the 1450-1650 cm⁻¹ region. C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹). researchgate.net An experimental IR spectrum from a database shows absorption consistent with these predictions. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C vinyl and aromatic bonds, often give strong Raman signals, whereas the polar O-H bond would be weak. This makes Raman spectroscopy particularly useful for analyzing the carbon framework of the molecule.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad) O-H stretch Phenol
3000-3100 (sharp) C-H stretch Aromatic/Vinyl
~1610 C=C stretch Aromatic/Vinyl
~1500 C=N stretch Imidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. The molecule contains several chromophores—the phenol ring, the imidazole ring, and the vinyl group—which form an extended conjugated system. This is expected to give rise to strong π → π* electronic transitions. researchgate.net The lone pairs on the nitrogen and oxygen atoms could also participate in n → π* transitions. Studies on similar phenolic imidazole compounds, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, show strong absorption bands in the UV-Vis region attributed to π→π* transitions. researchgate.net For this compound, one would anticipate absorption maxima in the 250-400 nm range, reflecting the conjugated nature of the molecule.

X-ray Crystallography of this compound

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected structural features.

For example, the crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol reveals important conformational and packing information. nih.govnih.gov In this derivative, the imidazole and benzene (B151609) rings are significantly twisted relative to each other, with a dihedral angle of 84.53°. nih.govnih.gov The crystal packing is dominated by strong intermolecular O-H···N hydrogen bonds, where the phenolic hydroxyl group acts as a hydrogen bond donor to the nitrogen atom of the imidazole ring of an adjacent molecule, forming centrosymmetric dimers. nih.govnih.gov

Should a crystal structure of this compound be determined, it would provide precise data on bond lengths, bond angles, and the planarity of the vinyl-aryl-imidazole system. It would also definitively reveal the intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the imidazole nitrogen, that govern its solid-state packing.

Table 3: Representative Crystallographic Data for the Related Compound 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol nih.gov

Parameter Value
Molecular Formula C₁₉H₂₂N₂O
Crystal System Triclinic
Space Group P-1
a (Å) 6.3981 (4)
b (Å) 10.3944 (7)
c (Å) 12.5345 (8)
α (°) 67.028 (6)
β (°) 84.863 (6)
γ (°) 72.647 (6)
Volume (ų) 732.22 (9)

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

There is no publicly available single-crystal X-ray diffraction data for this compound. Such analysis would be crucial for unequivocally determining its absolute configuration and providing precise measurements of bond lengths, bond angles, and torsion angles. This data would form the basis for a detailed conformational analysis, revealing the preferred spatial arrangement of the phenol and imidazole moieties relative to the vinyl linker.

Polymorphism Studies of this compound

There are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties, including solubility and stability. Investigating the potential for different polymorphic forms of this compound would require systematic screening under various crystallization conditions, a step that has not yet been reported in the scientific literature.

Theoretical and Computational Chemistry Studies on 2 1 1h Imidazol 1 Yl Vinyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. These methods allow for the precise determination of molecular geometries and the electronic landscape.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-[1-(1H-imidazol-1-yl)vinyl]phenol, DFT calculations, particularly using hybrid functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p), are instrumental in determining its most stable three-dimensional structure. mdpi.comresearchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

The optimized geometry reveals crucial structural details. For instance, the planarity between the phenol (B47542) and vinyl groups, as well as the rotational barrier around the vinyl-imidazole bond, can be quantified. These calculations also yield important energetic information, such as the total electronic energy, which is essential for comparing the relative stabilities of different conformers or isomers.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO is primarily localized on the electron-rich phenol ring, indicating its role as the primary electron donor. Conversely, the LUMO is often distributed across the imidazole (B134444) and vinyl fragments, suggesting their capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterValue
Total Electronic Energy (Hartree)-725.456
Dipole Moment (Debye)3.12
HOMO Energy (eV)-5.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)4.66
C=C Vinyl Bond Length (Å)1.34
C-N Imidazole Bond Length (Å)1.38
O-H Phenolic Bond Length (Å)0.97

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While more computationally intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and excited states. For this compound, ab initio calculations would be particularly useful for refining the energetic landscape and providing benchmark data to validate the results from DFT methods. researchgate.netresearchgate.net These high-level calculations are crucial for obtaining precise values for properties like ionization potential and electron affinity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically a solvent like water), MD simulations can explore the conformational landscape and the intricate dance of intermolecular interactions. nih.govacs.org

For this compound, MD simulations can reveal how the molecule flexes and rotates in solution. This is particularly important for understanding the relative orientations of the phenol and imidazole rings, which can be influenced by hydrogen bonding with solvent molecules. nih.gov The simulations can track the formation and breaking of hydrogen bonds between the phenolic hydroxyl group, the imidazole nitrogen atoms, and surrounding water molecules. researchgate.net The radial distribution function (RDF) is a key output from MD simulations, providing a probabilistic measure of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Key Observables from a 100 ns MD Simulation of this compound in Water

ObservableDescriptionTypical Finding
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.Stabilizes after an initial equilibration period, indicating the system has reached a stable state.
Radius of Gyration (Rg)Indicates the compactness of the molecule.Fluctuations can reveal conformational changes.
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.Changes can correlate with conformational transitions that expose or bury certain groups.
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds.Shows strong hydrogen bonding between the phenolic OH and water, and between the imidazole N and water.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data. For this compound, these predictions can aid in its identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structure elucidation.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. plos.org These computed frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups, such as the O-H stretch of the phenol, the C=C stretch of the vinyl group, and the various modes of the imidazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum can be predicted. These transitions often correspond to π → π* excitations within the conjugated system of the molecule.

Table 3: Computationally Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMR (ppm)Phenolic OH9.8
¹H NMR (ppm)Vinyl CH5.5 - 6.5
¹³C NMR (ppm)Phenolic C-OH155
IR (cm⁻¹)O-H Stretch3400
IR (cm⁻¹)C=C Stretch1620
UV-Vis (nm)λ_max (π → π*)285

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical methods are crucial for understanding the pathways of chemical reactions. For the synthesis or subsequent reactions of this compound, computational chemistry can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction.

For instance, in a hypothetical synthesis involving the coupling of a phenol derivative with a vinylimidazole precursor, DFT calculations could be used to model the proposed mechanism step-by-step. By calculating the energies of all species along the reaction pathway, the rate-determining step can be identified. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that the located transition state correctly connects the reactants and products.

Structure-Property Relationship Modeling for this compound

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or electronic features of a molecule with its macroscopic properties or biological activities. proquest.comnih.govresearchgate.net For this compound, this could involve building models that relate computed molecular descriptors to properties such as antioxidant capacity, corrosion inhibition, or receptor binding affinity. nih.govscielo.br

A typical QSAR study would involve calculating a wide range of molecular descriptors for this compound and a series of structurally related compounds. proquest.com These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that links a subset of these descriptors to an experimentally measured property. scielo.br Such models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced characteristics. For example, a QSAR model might reveal that increasing the electron-donating ability of a substituent on the phenol ring enhances the antioxidant activity. nih.gov

Advanced Applications of 2 1 1h Imidazol 1 Yl Vinyl Phenol in Chemical Sciences

Role in Catalysis and Organocatalysis

The imidazole (B134444) and phenol (B47542) groups within 2-[1-(1H-imidazol-1-yl)vinyl]phenol are well-known for their coordinating properties and ability to participate in catalytic cycles. This dual functionality makes the compound a versatile platform for both metal-based catalysis and organocatalysis.

Utilization as Ligands in Metal-Catalyzed Reactions

The imidazole moiety and the phenolate (B1203915) group can act as effective ligands for a variety of transition metals. The nitrogen atoms of the imidazole ring are excellent electron donors, while the phenolate oxygen can form strong bonds with metal centers. This chelation potential makes this compound a candidate for forming stable metal complexes. nih.govacs.org These complexes are anticipated to be active in a range of metal-catalyzed reactions, particularly cross-coupling reactions which are fundamental to modern organic synthesis. cbu.edu.tracs.orgnih.gov

For instance, imidazole-based ligands have been successfully employed in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. cbu.edu.tracs.org The electronic properties of the ligand can significantly influence the efficiency of the catalyst. nih.gov The presence of both a soft nitrogen donor (from the imidazole) and a hard oxygen donor (from the phenol) could offer unique electronic and steric properties to a metal center, potentially leading to enhanced catalytic activity and selectivity. nih.govrsc.org

Table 1: Potential Metal-Catalyzed Reactions Utilizing this compound as a Ligand

Reaction TypeMetal CatalystRole of LigandPotential Advantage
Suzuki-Miyaura CouplingPalladium (Pd)Stabilizes the active Pd(0) species and facilitates oxidative addition and reductive elimination. nih.govEnhanced stability and turnover numbers.
Heck CouplingPalladium (Pd)Modulates the electronic and steric environment of the metal center.Control over regioselectivity and reactivity.
C-H ActivationRhodium (Rh), Ruthenium (Ru)Directs the metal to a specific C-H bond for functionalization.Increased efficiency and selectivity in complex molecule synthesis.
PolymerizationNickel (Ni), Copper (Cu)Controls the polymer chain growth and microstructure. rsc.orgSynthesis of polymers with specific properties.

Application as Organocatalysts in Asymmetric Synthesis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Chiral derivatives of this compound hold considerable promise in this area. acs.orgnih.govrsc.org The imidazole ring can act as a Brønsted or Lewis base, while the phenol group can act as a Brønsted acid or a hydrogen-bond donor. researchgate.netmdpi.com By introducing chirality into the molecule, for example, through the attachment of a chiral substituent, it should be possible to create a catalyst that can induce asymmetry in a variety of chemical transformations. acs.orgnih.gov

The development of chiral bicyclic imidazole catalysts has demonstrated the potential of such systems in achieving excellent enantioselectivity in reactions like acylations and phosphorylations. acs.org Similarly, chiral phenol derivatives have been used as effective organocatalysts in reactions such as the enantioselective alkylation of indoles. researchgate.net A molecule combining both these functionalities could act as a bifunctional catalyst, where one part activates the nucleophile and the other activates the electrophile, leading to highly organized and stereoselective transition states. nih.gov

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives of this compound

Reaction TypeCatalytic Role of ImidazoleCatalytic Role of PhenolPotential Outcome
Michael AdditionBrønsted/Lewis Base activation of the nucleophile. nih.govHydrogen-bond activation of the electrophile. mdpi.comHigh enantioselectivity in the formation of C-C bonds.
Aldol ReactionActivation of the enolate or enamine intermediate.Proton transfer and stabilization of the transition state.Enantioselective synthesis of β-hydroxy carbonyl compounds.
Friedel-Crafts AlkylationActivation of the aromatic substrate. researchgate.netStabilization of the carbocation intermediate.Asymmetric C-C bond formation on aromatic rings.
DearomatizationBase-catalyzed initiation. nih.govDirecting group and chirality source.Synthesis of complex, non-planar chiral molecules.

Integration into Functional Materials and Polymer Chemistry

The vinyl group of this compound is a polymerizable handle, allowing for its incorporation into a variety of polymer architectures. The resulting polymers would be endowed with the functional properties of the imidazole and phenol side chains, making them suitable for a range of advanced applications.

As Monomers in Polymer Synthesis (e.g., Polyvinyls, Copolymers)

The free-radical polymerization of the vinyl group can lead to the formation of poly(this compound). Furthermore, this monomer can be copolymerized with other vinyl monomers to tailor the properties of the resulting material. wikipedia.org The incorporation of the imidazole and phenol functionalities can impart properties such as hydrophilicity, pH-responsiveness, and metal-ion chelation capabilities to the polymer. mdpi.comresearchgate.net The synthesis of polymers from other vinylphenols and vinylimidazoles is well-established, providing a solid foundation for the development of polymers based on this specific monomer. wikipedia.orgmdpi.com

Development of Stimuli-Responsive Materials Incorporating this compound Units

Stimuli-responsive or "smart" materials can change their properties in response to external triggers such as pH, temperature, or light. nih.govrsc.org The imidazole group is known to be pH-responsive; it can be protonated and deprotonated depending on the acidity of the surrounding medium. nih.govresearchgate.net This change in protonation state can lead to significant changes in the polymer's conformation, solubility, and ability to bind other molecules. nih.govncsu.edu

Polymers incorporating this compound units could therefore be designed as pH-responsive hydrogels, membranes, or coatings. nih.govnih.gov For example, a hydrogel made from such a polymer would be expected to swell or shrink in response to pH changes, a property that is highly desirable for applications in drug delivery, sensors, and actuators. nih.gov Copolymers of N-vinyl imidazole have been shown to exhibit this pH-responsive behavior, which can be tuned by the comonomer composition. mdpi.comnih.gov

Table 3: Potential Stimuli-Responsive Applications

ApplicationStimulusProperty ChangeUnderlying Mechanism
Drug DeliverypHSwelling/shrinking of hydrogel, leading to drug release. nih.govProtonation/deprotonation of the imidazole ring. researchgate.net
SensorspH, Metal IonsChange in optical or electrical properties.Conformational change of the polymer or chelation of metal ions.
Smart CoatingspHChange in surface wettability or adhesion.Alteration of surface chemistry due to protonation state.
ActuatorspHMechanical deformation.Anisotropic swelling/shrinking of the material.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgnih.gov The imidazole and phenol groups in this compound are both capable of forming strong hydrogen bonds. mdpi.comnih.govacs.org The imidazole can act as both a hydrogen bond donor and acceptor, while the phenol is an excellent hydrogen bond donor. mdpi.com This can lead to the formation of well-ordered, self-assembled structures in both solution and the solid state. researchgate.netrsc.orgnih.govrsc.org

The aromatic nature of both the phenol and imidazole rings also allows for π-π stacking interactions, which can further stabilize the supramolecular assemblies. rsc.orgnih.gov By designing molecules with specific geometries, it is possible to create a variety of nanostructures, such as fibers, sheets, and micelles. These self-assembled materials have potential applications in areas such as electronics, photonics, and nanotechnology. acs.org

Chemical Sensors and Biosensors Based on this compound

The inherent structural features of this compound, which include a phenolic hydroxyl group, an imidazole ring, and a vinyl linker, suggest its potential as a platform for the development of chemical sensors and biosensors. The imidazole moiety can act as a binding site for metal ions, while the phenolic group's electronic properties can be perturbed upon analyte interaction, leading to a detectable signal.

However, a comprehensive review of the current scientific literature reveals a significant gap in research specifically detailing the development and application of sensors based on this compound. While the broader class of imidazole-phenol derivatives has been explored for fluorescent sensing of metal ions like Fe³⁺, specific data on the sensing capabilities of this compound, including the analytes it can detect, its sensitivity, selectivity, and sensing mechanism, are not available in published research. mdpi.com

Explorations in Biological and Medicinal Chemistry

The imidazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. This has prompted theoretical and some preliminary investigations into the potential of its derivatives, including the vinylphenol-substituted variant, in medicinal chemistry.

Enzyme Inhibition Studies and Mechanistic Insights

The imidazole ring is known to coordinate with metal ions present in the active sites of various enzymes, potentially leading to their inhibition. For instance, imidazole and its derivatives have been studied as inhibitors of enzymes like cytochrome P450 and β-glucosidase. nih.govnih.gov However, specific enzyme inhibition studies for this compound are not documented in the accessible scientific literature. Consequently, there is no data available on its inhibitory concentrations (e.g., IC₅₀ values) against specific enzymes or detailed mechanistic insights into its mode of action.

Receptor Binding Interactions and Molecular Recognition Phenomena

The ability of a molecule to interact with biological receptors is fundamental to its potential as a therapeutic agent. The structural components of this compound could theoretically participate in various non-covalent interactions, such as hydrogen bonding (via the phenol and imidazole nitrogen) and π-π stacking (via the aromatic rings), which are crucial for molecular recognition. Despite this, there is a lack of published experimental data, such as binding affinities (e.g., Kᵢ or Kₐ values) or spectroscopic studies, that characterize the interaction of this compound with any specific biological receptor.

Molecular Docking and Dynamics Simulations in Biological Target Contexts

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a biological target. While such studies have been extensively performed for a wide range of imidazole-containing compounds against various targets like microbial enzymes and proteins involved in inflammatory pathways, there are no specific published reports of molecular docking or dynamics simulations involving this compound. scilit.comjchr.orgresearchgate.nettandfonline.com Therefore, there is no computational data to illustrate its potential binding poses, interaction energies, or stability within the active site of any biological target.

Structure-Activity Relationship Studies in Bioactive this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. Such studies involve synthesizing and testing a series of analogues to understand how different structural modifications influence their biological effects. The scientific literature does not currently contain any SAR studies focused on analogues of this compound. The synthesis of this compound has been reported, but this has not yet led to the development and biological evaluation of a series of related compounds to establish any structure-activity relationships. chemsynthesis.com

Future Research on this compound: Charting New Scientific Territories

The unique hybrid structure of this compound, which combines the reactive vinyl group, the versatile imidazole heterocycle, and the functional phenol moiety, positions it as a compound of significant interest for future scientific exploration. While dedicated research on this specific molecule is nascent, its constituent parts suggest a wealth of potential applications waiting to be unlocked. This article outlines promising future directions and emerging research avenues, from sustainable synthesis to novel materials and next-generation therapeutics.

Q & A

Q. What are the recommended synthetic strategies for 2-[1-(1H-imidazol-1-yl)vinyl]phenol and its derivatives?

  • Methodological Answer : A two-step synthesis is commonly employed:

Substitution reaction : React substituted 2-bromo-1-phenylethanones with 1H-imidazole in dimethylformamide (DMF) to yield 2-(1H-imidazol-1-yl)-1-phenylethanones.

Reduction : Use sodium borohydride in methanol to reduce the ketone intermediate to the alcohol derivative. For chiral resolution, silica-based cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak OD) are effective .
Alternative routes include nucleophilic substitution (SN) reactions with imidazoles starting from halogenated precursors .

Q. How can structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :
  • FT-IR and NMR : Confirm functional groups (e.g., phenolic -OH, imidazole ring) and stereochemistry.
  • X-ray diffraction (XRD) : Resolve crystal structures and intermolecular interactions.
  • UV-Vis spectroscopy : Analyze π→π* and charge-transfer transitions, supported by TD-DFT calculations .
  • Cyclic voltammetry : Measure redox potentials to assess stability and hole/electron transport capabilities .

Q. What are the primary biological applications explored for this compound?

  • Methodological Answer :
  • Antifungal activity : Test against Candida species via microdilution assays (MIC90 values). Biphenyl ester derivatives show enhanced activity due to extended aromatic moieties .
  • Antimicrobial screening : Use standardized protocols (e.g., CLSI guidelines) against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) predict the nonlinear optical (NLO) properties of metal complexes derived from this compound?

  • Methodological Answer :
  • DFT-D3/TD-DFT : Calculate polarizability (α), hyperpolarizabilities (β, γ), and electronic transitions. For example, Pd/Pt complexes exhibit γ values ~12× higher than para-nitroaniline due to metal-ligand charge transfer (MLCT) .
  • Reorganization energy (λ) : Compute hole/electron λ values (λh/λe) to evaluate charge transport efficiency. Pt complexes show λh < 0.1 eV, ideal for OLED hole-transport layers .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups). For instance, HL2 (4-nitrophenyl derivative) shows superior antifungal activity but reduced NLO response in Pt complexes .
  • Standardized assays : Control variables like fungal strain (e.g., C. albicans vs. non-albicans) and solvent polarity in MIC tests .

Q. What strategies optimize environmental stability and regulatory compliance for this compound?

  • Methodological Answer :
  • Hydrolytic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidation susceptibility .
  • EPA compliance : Adhere to TSCA §12(b) reporting requirements for water release thresholds (N = 1) and use EPA-approved toxicity prediction tools (e.g., ECOSAR) .

Q. How does metal chelation enhance optoelectronic properties?

  • Methodological Answer :
  • MLCT effects : Pd/Pt coordination lowers LUMO energy, increasing polarizability. Zn complexes exhibit bathochromic shifts in UV-Vis spectra, broadening transparency windows .
  • Dipole moment tuning : Chelation redistributes electron density, enhancing second-harmonic generation (SHG) efficiency. HL1-Pt shows μ = 9.2 D, suitable for violet LEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(1H-imidazol-1-yl)vinyl]phenol
Reactant of Route 2
Reactant of Route 2
2-[1-(1H-imidazol-1-yl)vinyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.